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molecular formula C15H25NO3 B8657672 1-Acetyl-5-(cyclohexylmethyl)piperidine-3-carboxylic acid

1-Acetyl-5-(cyclohexylmethyl)piperidine-3-carboxylic acid

Cat. No. B8657672
M. Wt: 267.36 g/mol
InChI Key: IAKHMBJVAGWGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872009B2

Procedure details

LiOH (2 N, 500 μL) was added to a solution of ethyl 1-acetyl-5-(cyclohexylmethyl)piperidine-3-carboxylate (180 mL, 0.61 mmol) in MeOH (1 mL) and THF (5 mL). After being maintained for two hours, the reaction was poured into a mixture of CH2Cl2 (25 mL) and H2O (10 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (10 mL). The aqueous layer was acidified to pH 1 with 1N HCl and extracted with CH2Cl2 (3×20 mL). The combined organic layers were sequentially washed with H2O (10 mL) and brine before being dried over Na2SO4. Concentration under reduced pressure provided the title compound as a colorless oil. MS m/z: 268.0 (M+1).
Name
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[C:3]([N:6]1[CH2:11][CH:10]([CH2:12][CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:9][CH:8]([C:19]([O:21]CC)=[O:20])[CH2:7]1)(=[O:5])[CH3:4].C(Cl)Cl.O>CO.C1COCC1>[C:3]([N:6]1[CH2:11][CH:10]([CH2:12][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)[CH2:9][CH:8]([C:19]([OH:21])=[O:20])[CH2:7]1)(=[O:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
500 μL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(=O)N1CC(CC(C1)CC1CCCCC1)C(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being maintained for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were sequentially washed with H2O (10 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC(CC(C1)CC1CCCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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